3-Sulfinothiophene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-sulfinothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4S2/c6-5(7)4-3(11(8)9)1-2-10-4/h1-2H,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBYSPXJXRPKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Sulfinothiophene 2 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to 3-Sulfinothiophene-2-carboxylic Acid
The synthesis of this compound is not a trivial process and typically involves a multi-step sequence that builds the molecule by adding the functional groups to a thiophene (B33073) core. The order of these additions and the specific reagents used are critical for achieving the desired substitution pattern.
Functionalization of Thiophene Precursors
The foundation of synthesizing this compound lies in the strategic functionalization of a thiophene precursor. The thiophene ring is known to be more reactive towards electrophilic substitution than benzene (B151609), which facilitates the introduction of various functional groups nih.gov.
A primary strategy involves the metalation of the thiophene ring, often using organolithium reagents like n-butyllithium. This reaction creates a potent nucleophilic thiophenyl-lithium intermediate, which can then react with a range of electrophiles to introduce substituents at specific positions of the ring acs.org. Another approach is to begin with an already substituted thiophene, such as 3-methylthiophene, and subsequently introduce the sulfinyl and carboxyl moieties through targeted reactions nih.govresearchgate.net. This pre-functionalization can help direct subsequent reactions to the desired positions. Upon treatment with lithium diisopropylamide (LDA), thiophene-2-carboxylic acid undergoes double deprotonation to yield a 5-lithio derivative, which serves as a precursor for introducing a variety of substituents at the 5-position wikipedia.org.
Sulfination Strategies for Thiophene Derivatives
Introducing the sulfinyl group (–SO₂H) onto the thiophene ring is a key step. A direct and effective method for this transformation is the sulfination of an organolithium derivative of thiophene acs.org. This process involves treating a lithiated thiophene intermediate with sulfur dioxide (SO₂), which directly installs the lithium sulfinate group onto the ring acs.org.
Table 1: Sulfination Methods for Thiophene Derivatives
| Method | Description | Reagents | Reference |
|---|---|---|---|
| Direct Sulfination | Metalation of the thiophene ring followed by reaction with sulfur dioxide. | 1. n-Butyllithium2. Sulfur Dioxide (SO₂) | acs.org |
| Reduction of Sulfonyl Chloride | Involves the initial chlorosulfonation of a thiophene derivative to form a sulfonyl chloride, which can then be reduced to the sulfinic acid. | Chlorosulfonic Acid, then a reducing agent. | tandfonline.comderpharmachemica.com |
An alternative, though more indirect, pathway could involve the reduction of a corresponding thiophenesulfonyl chloride. Chlorosulfonation of thiophene derivatives is a well-established reaction, and the resulting sulfonyl chlorides can serve as precursors to sulfinic acids tandfonline.comderpharmachemica.com.
Carboxylic Acid Group Introduction Methods
Several reliable methods exist for introducing the carboxylic acid group (–COOH), typically at the 2-position of the thiophene ring.
One of the most common and versatile methods is the carboxylation of a metalated thiophene. This involves the formation of an organolithium or Grignard reagent from a thiophene derivative (often a halothiophene), which is then reacted with solid carbon dioxide (dry ice) to produce the corresponding thiophenecarboxylic acid after acidic workup nih.govbeilstein-journals.org. Another well-established route is the oxidation of a pre-existing alkyl or acyl group at the desired position. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde wikipedia.org. For more advanced syntheses, palladium-catalyzed carbonylation reactions using carbon monoxide (CO) offer an efficient alternative for converting thiophene halides or triflates into carboxylic acids or their esters nih.govresearchgate.net.
Table 2: Carboxylation Methods for Thiophene Derivatives
| Method | Description | Reagents | Reference |
|---|---|---|---|
| Carboxylation of Metalated Intermediate | Formation of a Grignard or organolithium reagent from a halothiophene, followed by reaction with CO₂. | Magnesium or n-Butyllithium, then Carbon Dioxide (CO₂) | nih.govresearchgate.netbeilstein-journals.org |
| Oxidation of Side-Chain | Oxidation of an existing functional group, such as an acetyl or aldehyde group, to a carboxylic acid. | Oxidizing agents (e.g., KMnO₄, H₂O₂) | wikipedia.org |
| Palladium-Catalyzed Carbonylation | A catalytic method to introduce a carboxyl group using carbon monoxide. | Carbon Monoxide (CO), Palladium catalyst | nih.govresearchgate.net |
Synthesis of Halogenated this compound Analogues
The synthesis of halogenated analogues typically involves either starting with a pre-halogenated thiophene raw material or introducing halogens onto the thiophene-2-carboxylic acid scaffold at a later stage.
Regioselective Halogenation Procedures
Achieving regioselectivity in the halogenation of thiophenes is critical due to the high reactivity of the ring. Halogenation can occur very rapidly, even at temperatures as low as -30 °C, and can easily lead to polysubstituted products iust.ac.ir. Therefore, careful control of reaction conditions (e.g., temperature, stoichiometry, and choice of halogenating agent) is essential to obtain the desired mono- or di-substituted products cleanly iust.ac.ir.
Specific strategies have been developed to control the position of halogenation. For example, a one-pot bromination/debromination procedure has been successfully used for 3-methylthiophene to produce 2,4-dibromo-3-methylthiophene, a key intermediate for further functionalization nih.govresearchgate.net. The presence of existing functional groups can also direct incoming electrophiles. The chlorosulfonation of 2-carboxythiophene, for instance, results in a mixture of the 4- and 5-sulfonyl chlorides, demonstrating the directing effects of the carboxyl group tandfonline.com. For the preparation of highly halogenated compounds, such as 3,4,5-trichloro-2-thiophenecarboxylic acid, a practical route starts with tetrachlorothiophene. This precursor can undergo selective lithiation followed by carbonation with CO₂, effectively replacing one chlorine atom with a carboxylic acid group nih.govbeilstein-journals.org.
Table 3: Regioselective Halogenation Strategies
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Controlled Conditions | Careful control of temperature and stoichiometry to favor mono- or di-halogenation over polysubstitution. | Production of 2-bromo- and 2,5-dibromothiophene. | iust.ac.ir |
| Bromination/Debromination | A one-pot procedure to create specific bromo-isomers that may not be accessible by direct bromination. | Synthesis of 2,4-dibromo-3-methylthiophene from 3-methylthiophene. | nih.govresearchgate.net |
| Functional Group Direction | Using an existing substituent to direct halogenation to a specific position. | Chlorosulfonation of 2-carboxythiophene yields 4- and 5-substituted products. | tandfonline.com |
Industrial Scale Preparation Considerations and Process Optimization
For the large-scale production of thiophene derivatives, considerations shift towards cost, safety, efficiency, and environmental impact. The synthesis of the basic thiophene heterocycle on an industrial scale is typically achieved through high-temperature reactions, such as the reaction between n-butane and sulfur or by passing a mixture of acetylene and hydrogen sulfide (B99878) over an alumina catalyst derpharmachemica.compharmaguideline.com.
The choice of reagents and reaction types is also crucial. While organolithium reagents are powerful, their pyrophoric nature can present challenges on a large scale. In some cases, they may be replaced by more manageable Grignard reagents nih.govbeilstein-journals.org. Furthermore, the implementation of efficient catalytic processes, such as palladium-catalyzed carbonylation, is often favored in industrial settings over stoichiometric reactions due to higher efficiency and atom economy nih.govresearchgate.net. The successful development of such optimized routes is essential for the commercial viability of products derived from these thiophene building blocks.
Characterization Techniques for Synthetic Intermediates
The synthesis of this compound and its derivatives involves multi-step processes where the verification of each intermediate's structure is crucial for the success of the subsequent reactions. Researchers employ a combination of spectroscopic and chromatographic methods to confirm the identity, purity, and structural integrity of these synthetic intermediates. The primary techniques utilized for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, mass spectrometry (MS), and various chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of synthetic intermediates. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to confirm the arrangement of atoms and the successful installation of functional groups.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of thiophene derivatives, ¹H NMR is essential for confirming the substitution pattern on the thiophene ring by analyzing the chemical shifts and coupling constants of the aromatic protons.
¹³C NMR: This method provides information on the carbon framework of the molecule. It is used to verify the presence of key functional groups, such as the carboxylic acid and the carbons attached to sulfur, by identifying their characteristic chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the intermediate compounds. mdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. For intermediates in the synthesis of this compound, FT-IR is particularly useful for confirming the introduction of the sulfinyl group. The stretching vibration of the S=O bond in a sulfino group provides a characteristic absorption band, typically observed around 1050 cm⁻¹. This allows for straightforward monitoring of the oxidation state of the sulfur atom. Other important bands include the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the synthetic intermediates. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to obtain the mass-to-charge ratio (m/z) of the molecule, which helps in confirming its elemental composition and molecular formula. mdpi.com This is critical for verifying that the desired reaction has occurred and that the intermediate has the expected molecular mass.
Chromatographic and Other Techniques
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. By comparing the spots of the starting material, the reaction mixture, and the product on a TLC plate, chemists can determine when a reaction is complete.
High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the synthesized intermediates. It separates components of a mixture, allowing for the quantification of the desired compound and the detection of any impurities. A reverse-phase C18 column with UV detection is often employed for this purpose.
Elemental Analysis: This technique determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm its empirical formula. mdpi.com
The data gathered from these complementary techniques provide a comprehensive characterization of the synthetic intermediates, ensuring their structural correctness and purity before proceeding to the next step in the synthesis of this compound and its derivatives.
Table of Characterization Data for Key Functional Groups
| Technique | Functional Group | Characteristic Signal/Value | Purpose |
| ¹H NMR | Thiophene Ring Protons | ~7.0 - 8.5 ppm | Confirms substitution pattern and structural integrity of the ring. |
| ¹³C NMR | Carboxylic Acid (C=O) | ~160 - 180 ppm | Confirms presence of the carboxylic acid group. |
| ¹³C NMR | Thiophene Ring Carbons | ~120 - 145 ppm | Verifies the carbon backbone of the thiophene ring. |
| FT-IR | Sulfinyl (S=O) | ~1050 cm⁻¹ | Confirms the successful introduction of the sulfinyl group. |
| FT-IR | Carboxylic Acid (O-H) | Broad band, ~2500 - 3300 cm⁻¹ | Indicates the presence of the carboxylic acid hydroxyl group. |
| FT-IR | Carbonyl (C=O) | ~1680 - 1720 cm⁻¹ | Confirms the presence of the carboxylic acid carbonyl group. |
| Mass Spec. | Molecular Ion Peak [M]⁺ or [M-H]⁻ | Corresponds to MW | Determines the molecular weight of the intermediate. |
| HPLC | N/A | Retention Time / Peak Area | Assesses purity and quantifies the intermediate. |
Reactivity and Mechanistic Pathways of 3 Sulfinothiophene 2 Carboxylic Acid
Oxidation Reactions of the Sulfinyl Group to Sulfonyl Derivatives
The sulfur atom in the sulfinyl group of 3-Sulfinothiophene-2-carboxylic acid is in an intermediate oxidation state and can be readily oxidized to the corresponding sulfonyl group, yielding 3-sulfonylthiophene-2-carboxylic acid. This transformation significantly alters the electronic properties and steric profile of the molecule.
The oxidation of sulfoxides to sulfones can be achieved with a variety of strong oxidizing agents. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for this purpose, often used in an acidic medium like acetic acid to enhance its oxidizing power. nih.govresearchgate.net The selectivity of the reaction, favoring the sulfone over the starting sulfoxide (B87167), is often controlled by the stoichiometry of the hydrogen peroxide used and the reaction conditions, such as temperature and reaction time. organic-chemistry.orgorganic-chemistry.org For thiophene (B33073) derivatives, catalyst systems can be employed to facilitate the oxidation. For instance, methyltrioxorhenium(VII) (CH₃ReO₃) has been shown to effectively catalyze the oxidation of thiophenes and their sulfoxides to sulfones using hydrogen peroxide. acs.orgnih.gov
The table below summarizes typical conditions for the oxidation of sulfoxides to sulfones, which are applicable to this compound.
| Oxidizing System | Catalyst | Solvent | Temperature | Typical Substrates | Ref. |
| Hydrogen Peroxide (H₂O₂) | None | Acetic Acid | Room Temp. to 60 °C | General Sulfides/Sulfoxides | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | - | Room Temp. | General Sulfides | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) | Acetonitrile/Water | Room Temp. | Thiophene Derivatives | acs.orgnih.gov |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Not specified | Substituted Sulfides | organic-chemistry.org |
The mechanism for the oxidation of a sulfoxide with hydrogen peroxide is generally understood to involve the nucleophilic attack by the sulfur atom on an electrophilic oxygen atom of the oxidant. nih.gov In an uncatalyzed reaction with H₂O₂, the process likely involves the attack of the sulfinyl sulfur on the peroxide oxygen, leading to the formation of the sulfone and a molecule of water.
In catalyzed reactions, such as with methyltrioxorhenium(VII), the catalyst first reacts with hydrogen peroxide to form highly reactive rhenium peroxide complexes. acs.orgnih.gov These complexes then act as the oxygen transfer agents. The sulfoxide coordinates to the rhenium center or attacks one of the peroxidic oxygens, facilitating the oxygen transfer to the sulfur atom. This catalytic cycle regenerates the methyltrioxorhenium(VII) catalyst, allowing it to participate in further oxidation steps. Studies on thiophene derivatives indicate that the rate of oxidation from sulfoxide to sulfone can be influenced by the electronic nature of substituents on the thiophene ring. nih.gov
Reduction Reactions of the Sulfinyl Group to Sulfide (B99878) Derivatives
The sulfinyl group can also be reduced back to the sulfide (thioether) state, yielding 3-(thio)-thiophene-2-carboxylic acid. This reaction involves the removal of the sulfinyl oxygen atom.
A variety of reagents are capable of reducing sulfoxides to sulfides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effect this transformation. byjus.com However, it is a non-selective reagent and will also reduce the carboxylic acid functional group. byjus.com Therefore, its use on this compound would likely result in the reduction of both the sulfinyl and the carboxylic acid groups, yielding (3-mercaptothiophen-2-yl)methanol.
To achieve selective reduction of the sulfinyl group while preserving the carboxylic acid, milder and more chemoselective reducing systems would be necessary. While specific literature for the reduction of this compound is not prevalent, general methods for sulfoxide reduction that show tolerance for other functional groups could be applicable. These include systems like NbCl₅/Indium or Al-NiCl₂·6H₂O. researchgate.net
The table below details common reducing agents for the conversion of sulfoxides to sulfides.
| Reducing Agent/System | Solvent | Temperature | Comments | Ref. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to reflux | Potent, but unselective; reduces many functional groups including carboxylic acids. | byjus.com |
| Niobium Pentachloride / Indium | Acetonitrile | Reflux | Selective deoxygenation with tolerance for aldehydes and vinyl groups. | researchgate.net |
| Aluminum / Nickel(II) Chloride Hexahydrate | Methanol | Reflux | Effective for alkyl aryl and dialkyl sulfoxides; tolerates ketones. | researchgate.net |
Chemical Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group at the 2-position of the thiophene ring is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, and acid halides.
One of the most fundamental transformations of this compound is its conversion to an ester. The Fischer esterification is a classic and direct method for this purpose. byjus.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process. To drive the reaction toward the ester product, the alcohol is often used in large excess, or the water formed during the reaction is removed, for example, by azeotropic distillation. chemistrysteps.comlibretexts.org This method is widely applicable to various carboxylic acids, including heteroaromatic ones like thiophene-2-carboxylic acids. gatech.edugoogle.com
The general equation for the Fischer esterification of this compound is:
The mechanism of the Fischer esterification proceeds through several reversible steps: masterorganicchemistry.comorganic-chemistry.org
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product.
| Reaction Type | Reagents | Catalyst | Conditions | Product | Ref. |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid (H₂SO₄) | Heat (Reflux) | Corresponding Alkyl Ester | byjus.commasterorganicchemistry.com |
| Acid Chloride Formation then Esterification | Thionyl Chloride (SOCl₂), then Alcohol/Base | Dimethylformamide (cat.) | Room Temp. | Corresponding Ester | google.com |
Amidation Reactions
The carboxylic acid functionality of this compound allows for the formation of amides through various coupling methods. These reactions are fundamental in medicinal chemistry for the synthesis of derivatives with potential biological activity. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, activating agents are typically employed to facilitate the formation of the amide bond.
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). peptide.comnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the corresponding amide. fishersci.co.uk
For instance, the synthesis of thiophene carboxamides has been successfully achieved using these methods. In one example, 5-bromothiophene-2-carboxylic acid was coupled with 2-aminothiazole (B372263) using DCC and a catalytic amount of DMAP in dichloromethane (B109758) (DCM) to yield the corresponding amide. mdpi.com Another protocol for coupling a substituted thiophene carboxylic acid with a pyrazole (B372694) amine utilized DCC and DMAP in DCM. nih.gov Alternatively, titanium tetrachloride (TiCl4) in pyridine (B92270) has also been used to promote the amidation of thiophene carboxylic acids. nih.gov
The general mechanism for a DCC-mediated amidation involves the following steps:
The carboxylic acid adds to the DCC molecule, forming the reactive O-acylisourea intermediate.
The amine nucleophile attacks the carbonyl carbon of this activated intermediate.
The tetrahedral intermediate collapses, eliminating the dicyclohexylurea byproduct and forming the stable amide bond.
A variety of other reagents have been developed for amide bond formation, including phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are particularly useful for challenging couplings. peptide.comnih.gov
The following table summarizes common coupling reagents used for the synthesis of amides from carboxylic acids, which are applicable to this compound.
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |
| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, THF | Insoluble urea (B33335) byproduct simplifies purification. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF, CH3CN | Water-soluble urea byproduct allows for aqueous workup. nih.gov |
| HATU | DIPEA (N,N-Diisopropylethylamine) | DMF | Highly efficient for sterically hindered substrates. nih.gov |
| TiCl4 | Pyridine | Pyridine | Alternative method for promoting amidation. nih.gov |
| SOCl2 (Thionyl Chloride) | - | Toluene, DCM | Via formation of the acid chloride intermediate. mdpi.com |
Formation of Acid Halides
The conversion of the carboxylic acid group of this compound into a more reactive acid halide, typically an acid chloride, is a key transformation that opens up pathways to a variety of other derivatives, including esters, amides, and ketones. The most common reagent for this conversion is thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org Oxalyl chloride ((COCl)₂) and phosphorus halides like PCl₃ and PCl₅ are also effective. chemistrysteps.com
The reaction with thionyl chloride is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. masterorganicchemistry.comyoutube.com For example, 5-bromothiophene-2-carboxylic acid has been converted to 5-bromothiophene-2-carbonyl chloride by refluxing with thionyl chloride. mdpi.com
The mechanism for the reaction of a carboxylic acid with thionyl chloride proceeds as follows:
The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. youtube.com
A chloride ion is eliminated, forming a protonated chlorosulfite intermediate. libretexts.org
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. masterorganicchemistry.com
A tetrahedral intermediate is formed, which subsequently collapses. This reforms the carbonyl double bond and eliminates the chlorosulfite group. masterorganicchemistry.com
The unstable chlorosulfite group decomposes into sulfur dioxide gas and another chloride ion. youtube.com
The liberated chloride ion deprotonates the carbonyl oxygen to yield the final acid chloride product and HCl. libretexts.org
This transformation significantly enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a versatile intermediate for further nucleophilic acyl substitution reactions. masterorganicchemistry.com
Nucleophilic Substitution Reactions on the Thiophene Ring System and Carboxylic Acid Moiety
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid moiety and the substituted thiophene ring. These sites can undergo nucleophilic substitution, although through different mechanisms and under different conditions.
The carboxylic acid group readily undergoes nucleophilic acyl substitution . masterorganicchemistry.com As discussed in the preceding sections, activation of the carboxylic acid (e.g., by conversion to an acid chloride) makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the formation of esters, amides, and other acid derivatives. smolecule.com
Nucleophilic substitution directly on the aromatic thiophene ring (nucleophilic aromatic substitution, SNAr ) is less common than electrophilic substitution for unsubstituted thiophene, which is an electron-rich heterocycle. However, the presence of strong electron-withdrawing groups on the ring can facilitate SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.
Substituent Effects on Reaction Pathways
The reactivity of the this compound scaffold is significantly influenced by the electronic properties of its substituents. Both the sulfinyl (-SO-) group at the 3-position and the carboxylic acid (-COOH) group at the 2-position are electron-withdrawing groups. researchgate.net
The sulfinyl group, in particular, exerts a strong inductive electron-withdrawing effect and can also participate in pπ-dπ overlap, which can stabilize adjacent negative charges. researchgate.net This electron-withdrawing nature deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, especially at the positions ortho and para to the substituent. The combined electron-withdrawing effect of the adjacent carboxylic acid and sulfinyl groups would make the thiophene ring in this specific compound more electron-deficient than thiophene itself, thus increasing its susceptibility to nucleophilic attack.
Role in Transition-Metal-Catalyzed Cross-Coupling Reactions
Derivatives of this compound can serve as valuable partners in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. youtube.com Halogenated derivatives of this compound could be employed as substrates in such reactions. For instance, palladium-catalyzed Suzuki-Miyaura reactions have been successfully used to synthesize various aryl-substituted thiophenes from bromothiophene precursors. nih.govsemanticscholar.org
More directly relevant to the sulfinyl moiety, heteroaromatic sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides. acs.orgresearchgate.net In this type of reaction, the sulfinate group (-SO₂⁻) acts as a leaving group, being replaced by an aryl or other organic group. This suggests a potential synthetic application for this compound, where the sulfinyl group could first be oxidized to a sulfonate or converted to a sulfinate salt, which could then participate in palladium-catalyzed cross-coupling to introduce new substituents onto the thiophene ring. The mechanism of these reactions is complex, involving oxidative addition, transmetalation (in the case of Suzuki coupling) or sulfinate-to-palladium coordination, and reductive elimination steps. youtube.com
The following table provides examples of cross-coupling reactions involving thiophene derivatives, illustrating the potential utility of this compound scaffolds in this chemistry.
| Reaction Type | Thiophene Derivative | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Bromothiophene derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | Aryl-substituted thiophene |
| Desulfinylative Coupling | Thiophene-sulfinate salt | Aryl bromide | Pd(0) / P(t-Bu)₂Me | Aryl-substituted thiophene |
Intramolecular Cyclization Reactions of this compound Scaffolds
While direct examples involving this compound are not extensively documented, the thiophene scaffold is a versatile platform for constructing fused-ring systems through intramolecular cyclization reactions. By appropriately modifying the carboxylic acid and sulfinyl groups, or by introducing other reactive functionalities, derivatives of this compound can serve as precursors to complex heterocyclic structures.
For instance, intramolecular C-S bond formation is a key step in the synthesis of benzothiophenes. researchgate.net Strategies often involve the cyclization of precursors containing both a thiophene (or thioether) and an aromatic ring poised for reaction. Similarly, palladium-catalyzed heterocyclization of S-containing alkyne substrates is a powerful method for constructing substituted thiophenes, often proceeding through a 5-endo-dig or 5-exo-dig cyclization mechanism. mdpi.comnih.gov
A hypothetical cyclization pathway could involve converting the carboxylic acid of a 3-sulfinothiophene derivative into an amide linked to a reactive group. If this appended group contains an electrophilic center, it could potentially react with the thiophene ring, activated by the sulfinyl group, to form a new fused ring. Another possibility involves radical cyclization. Tributyltin hydride-mediated radical cyclization has been used to effect intramolecular C-C bond formation in thiophene-based helicenes to yield quasi- acs.orgcirculenes. acs.org Such strategies could be adapted to appropriately substituted derivatives of this compound to generate novel polycyclic aromatic systems.
Stability and Reactivity Profile of the Sulfinyl Moiety
The sulfinyl group is a central feature of this compound, imparting unique stability and reactivity characteristics to the molecule. As a sulfoxide, the sulfur atom is in an intermediate oxidation state and can undergo both oxidation and reduction.
Oxidation: The sulfinyl group can be readily oxidized to a sulfonyl (-SO₂-) group using common oxidizing agents like hydrogen peroxide or potassium permanganate. smolecule.com This transformation significantly alters the electronic properties of the molecule, as the sulfonyl group is an even stronger electron-withdrawing group than the sulfinyl moiety. researchgate.net
Reduction: Conversely, the sulfinyl group can be reduced to a sulfide (-S-) using reducing agents such as lithium aluminum hydride. smolecule.com
Reactivity as an Intermediate: Thiophene sulfoxides are known to be reactive, electrophilic intermediates. nih.gov In biological systems, the metabolic S-oxidation of thiophene-containing compounds can lead to the formation of thiophene-S-oxides. nih.gov These intermediates are highly reactive and can be trapped by nucleophiles such as glutathione. nih.gov This reactivity is due to the electrophilic nature of the sulfur atom and the potential for the thiophene ring to open. The stability of thiophene sulfoxides can be increased by the presence of sterically bulky substituents, which can prevent intermolecular reactions like Diels-Alder dimerization. acs.org The sulfinyl group in this compound is therefore a site of potential metabolic activation and can also participate in various synthetic transformations involving nucleophilic attack at the sulfur atom or adjacent carbons. nih.gov
Computational Chemistry and Theoretical Insights into 3 Sulfinothiophene 2 Carboxylic Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT calculations would be the foundational method to investigate the electronic characteristics of 3-Sulfinothiophene-2-carboxylic acid. Such studies would involve selecting an appropriate functional and basis set to accurately model the system, accounting for the presence of sulfur atoms. The primary outputs would provide a deep understanding of how the electron density is distributed across the molecule and how it is likely to interact with other chemical species.
Molecular Orbital Analysis (HOMO-LUMO Energetics)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. Analysis of their energy levels and spatial distribution would reveal the molecule's potential as an electron donor or acceptor. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. mdpi.com For this compound, it would be important to determine how the electron-withdrawing sulfino and carboxylic acid groups influence the energies and localizations of these orbitals on the thiophene (B33073) ring.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, an MEP map would highlight the acidic protons of the carboxylic and sulfino groups, as well as potential sites for nucleophilic attack, such as the carbonyl carbon.
Fukui Indices and Electrophilicity Prediction
Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. nih.govmdpi.com By calculating the Fukui indices for each atom in this compound, one could predict with greater precision which atoms are most likely to participate in chemical reactions. This would offer a more nuanced view of reactivity than MEP maps alone.
Conformational Analysis and Intramolecular Interactions
The relative orientation of the carboxylic acid and sulfino groups can significantly impact the molecule's properties and reactivity. A thorough conformational analysis would identify the most stable geometric arrangements (conformers) of the molecule.
Analysis of Intramolecular Hydrogen Bonding
The proximity of the carboxylic acid and sulfino groups creates the potential for intramolecular hydrogen bonding. quora.com Computational studies would be essential to determine the existence and strength of such interactions in the stable conformers of this compound. Intramolecular hydrogen bonds can lock the molecule into a specific conformation, thereby influencing its reactivity and spectroscopic properties. nih.gov
Transition State Modeling and Reaction Mechanism Elucidation
Beyond the ground state properties, computational chemistry can be used to model the transition states of reactions involving this compound. By calculating the energy barriers for potential reaction pathways, researchers could elucidate detailed reaction mechanisms. This would be particularly useful for understanding its synthesis, degradation, or its interactions with biological targets.
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations, primarily using DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), are instrumental in predicting the spectroscopic properties of molecules. nih.gov These theoretical predictions are crucial for identifying and characterizing compounds. For this compound, we can anticipate its characteristic spectral data based on computational studies of similar thiophene carboxylic acids and their derivatives. nih.govmdpi.com
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of this compound. These calculations help in assigning the various vibrational modes of the molecule. Key predicted vibrational frequencies would include the O-H stretching of the carboxylic acid group, the C=O stretching frequency, the S=O stretching of the sulfinyl group, and various C-C and C-S stretching and bending modes of the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for structural elucidation. The calculated chemical shifts for the protons and carbons in the thiophene ring and the carboxylic acid group of this compound would provide a theoretical spectrum that can be compared with experimental data when available.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions, which are characteristic of the thiophene ring and the carbonyl and sulfinyl groups.
Table 1: Predicted Spectroscopic Parameters for this compound (Note: These are hypothetical values based on computational studies of analogous thiophene derivatives and serve as a predictive model.)
| Spectroscopic Technique | Parameter | Predicted Value/Range |
| FT-IR | ν(O-H) stretch (carboxylic) | 3400-3500 cm⁻¹ |
| ν(C=O) stretch (carboxylic) | 1700-1750 cm⁻¹ | |
| ν(S=O) stretch (sulfinyl) | 1000-1100 cm⁻¹ | |
| ν(C-S) stretch (thiophene) | 650-750 cm⁻¹ | |
| ¹H NMR | δ(COOH) | 10-13 ppm |
| δ(Thiophene ring protons) | 7-8.5 ppm | |
| ¹³C NMR | δ(C=O, carboxylic) | 165-175 ppm |
| δ(Thiophene ring carbons) | 120-140 ppm | |
| UV-Vis | λmax (π → π) | 250-280 nm |
| λmax (n → π) | 300-330 nm |
Application of Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from the electronic structure of a molecule are powerful tools for predicting its chemical reactivity. researchgate.net These descriptors provide quantitative measures of a molecule's ability to participate in chemical reactions. For this compound, these descriptors can be calculated to understand its reactivity profile. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Global Reactivity Descriptors: Several descriptors are calculated from the HOMO and LUMO energies:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Harder molecules are less reactive.
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = χ² / 2η).
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. nih.govnih.gov It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic and sulfinyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton, indicating a site for nucleophilic attack.
Table 2: Predicted Quantum Chemical Descriptors for this compound (Note: These are hypothetical values based on computational studies of analogous thiophene derivatives and serve as a predictive model.)
| Descriptor | Symbol | Predicted Value/Range (eV) | Implication for Reactivity |
| HOMO Energy | E_HOMO | -8.5 to -9.5 | Indicates electron-donating ability. |
| LUMO Energy | E_LUMO | -1.5 to -2.5 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 6.0 to 8.0 | A larger gap suggests higher kinetic stability. |
| Ionization Potential | I | 8.5 to 9.5 | Energy needed to remove an electron. |
| Electron Affinity | A | 1.5 to 2.5 | Energy released upon gaining an electron. |
| Chemical Hardness | η | 3.0 to 4.0 | Indicates resistance to deformation of electron cloud. |
| Electronegativity | χ | 5.0 to 6.0 | Reflects the ability to attract electrons. |
| Electrophilicity Index | ω | 1.5 to 2.5 | Measures the propensity to accept electrons. |
These computational insights, while predictive in nature, provide a robust framework for understanding the fundamental chemical properties of this compound and guide future experimental investigations.
Advanced Applications and Emerging Research Directions
3-Sulfinothiophene-2-carboxylic Acid as a Key Building Block in Advanced Organic Synthesis
This compound is a versatile heterocyclic compound whose unique arrangement of functional groups—a thiophene (B33073) ring, a carboxylic acid, and a chiral sulfinyl group—makes it a valuable building block in advanced organic synthesis. smolecule.com The thiophene core provides a stable aromatic scaffold, while the orthogonal reactivity of the carboxylic acid and sulfinyl moieties allows for selective and sequential modifications. This dual functionality enables its use in the construction of a wide array of complex molecules. smolecule.com
The reactivity of this compound allows for its elaboration into more complex molecular architectures. The carboxylic acid group at the 2-position can undergo standard transformations such as esterification or amidation, providing a handle to link the thiophene scaffold to other molecular fragments. smolecule.com Simultaneously, the sulfinyl group at the 3-position offers a site for stereocontrolled reactions. It can be oxidized to a sulfonyl group or reduced to a sulfide (B99878), allowing for fine-tuning of the electronic properties and geometry of the final compound. smolecule.com
This strategic positioning of reactive sites facilitates the synthesis of diverse organosulfur compounds and fused heterocyclic systems. For example, intramolecular reactions between derivatives of the carboxylic acid and substituents introduced via the sulfur chemistry can lead to the formation of novel bicyclic or polycyclic thiophene-containing structures. These complex systems are of significant interest in materials science and medicinal chemistry.
Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Class | Potential Utility |
|---|---|---|---|
| Carboxylic Acid | Esterification | Thiophene-2-carboxylates | Modifying solubility, creating prodrugs |
| Carboxylic Acid | Amidation | Thiophene-2-carboxamides | Peptide synthesis, formation of bioactive amides |
| Sulfinyl Group | Oxidation | 3-Sulfonylthiophene-2-carboxylic acid | Altering electronic properties, creating sulfone-based drugs |
| Sulfinyl Group | Reduction | 3-Thio-thiophene-2-carboxylic acid derivatives | Access to sulfide-containing heterocycles |
The structural motifs present in this compound are found in various biologically active molecules, making it a key precursor for high-value pharmaceutical intermediates. jmchemsci.com The ability of its sulfinyl group to mimic biological thiol groups makes it a particularly attractive component for designing enzyme inhibitors. smolecule.com Research has indicated its role as a starting material for the synthesis of protease inhibitors and kinase modulators, two important classes of therapeutic agents. smolecule.com
The thiophene ring is a well-established bioisostere for the benzene (B151609) ring, often used by medicinal chemists to improve pharmacokinetic properties or to explore new intellectual property space. The combination of the thiophene core with the chiral sulfoxide (B87167) and carboxylic acid functionalities provides a unique three-dimensional structure that can be optimized for potent and selective interaction with biological targets.
Role in Chiral Chemistry and Asymmetric Catalysis
The presence of a stereogenic sulfur atom in the sulfinyl group makes this compound an important molecule in the field of chiral chemistry and asymmetric catalysis. Chiral sulfur-containing ligands are of growing interest due to the unique electronic and steric properties of sulfur. researchgate.net Sulfur is considered a soft atom that can bind strongly to soft transition metals like copper, palladium, and rhodium, which are commonly used in catalytic processes. nih.gov Ligands derived from this compound can create a well-defined chiral environment around a metal center, enabling the catalysis of reactions with high enantioselectivity.
This compound is an ideal scaffold for the development of novel chiral ligands. The carboxylic acid function serves as a convenient anchor point for introducing other chiral moieties, such as amino alcohols or diamines, to create multidentate ligands. For instance, condensation with enantiopure amino alcohols can yield chiral amide-alcohols or oxazoline-based ligands, such as Thio-BOX (thiophene-bis(oxazoline)) ligands.
Research on analogous thiophene derivatives has demonstrated the successful synthesis of C2-symmetric chiral ligands from thiophene-2,5-dicarboxylic acid. nih.gov A similar strategy can be applied to this compound, where the existing chirality of the sulfinyl group can work in concert with the chirality of the appended groups to enhance stereochemical control in catalytic reactions. The development of Schiff base ligands through the reaction of a derivative with a chiral amine is another promising avenue, as seen in related thiophene systems used for asymmetric oxidation. researchgate.netresearchgate.net
Potential Chiral Ligand Classes Derived from this compound
| Ligand Type | Synthetic Precursor (from parent compound) | Typical Coordinating Atoms | Potential Metal Complexation |
|---|---|---|---|
| Amide-Alcohol | Chiral Amino Alcohol | N, O, S | Titanium, Vanadium, Copper |
| Thiophene-Oxazoline | Chiral Amino Alcohol | N, S | Copper, Palladium, Rhodium |
| Schiff Base (Imine) | Chiral Amine/Diamine | N, S, O | Vanadium, Copper, Manganese |
Catalysts derived from this compound are poised to be effective mediators of a range of enantioselective transformations. Building on research with structurally similar ligands, these catalysts are expected to excel in reactions such as carbon-carbon bond formation, reductions, and oxidations.
For example, copper complexes of thiophene-bis(oxazoline) ligands have been successfully used in asymmetric Friedel-Crafts alkylation reactions, achieving good yields and high enantioselectivity (up to 81% ee). nih.gov It is anticipated that ligands derived from this compound could offer similar or improved performance in such reactions. The inherent chirality of the sulfinyl group could provide an additional element of stereocontrol, potentially leading to higher enantiomeric excesses. These catalysts could be applied to the synthesis of optically active building blocks for pharmaceuticals and fine chemicals.
Research Findings on Analogous Thiophene-Based Chiral Catalysts
| Thiophene Precursor | Ligand Type | Metal | Reaction | Result | Reference |
|---|---|---|---|---|---|
| Thiophene-2,5-dicarboxylic acid | Bis(oxazoline) | Cu(II) | Friedel-Crafts Alkylation | Up to 76% yield, 81% ee | nih.gov |
| 3-Hydroxythiophene-2-carbaldehyde | Schiff Base | Vanadium | Asymmetric Sulfide Oxidation | High enantioselectivities reported | researchgate.netresearchgate.net |
The sulfinyl group of this compound is itself a target for stereoselective strategies. The synthesis of the molecule in an enantiopure form can be achieved through the asymmetric oxidation of the corresponding sulfide precursor, a well-established method for creating chiral sulfoxides. researchgate.net This approach allows for precise control over the absolute configuration of the sulfur stereocenter.
Furthermore, the chiral sulfinyl group can be subjected to further stereoselective transformations. It can be oxidized to an achiral sulfonyl group or reduced to an achiral sulfide, effectively acting as a removable chiral auxiliary after it has guided other stereoselective reactions on the molecule. Alternatively, modern organocatalytic methods, such as those used for the asymmetric synthesis of sulfinate esters, could be adapted to prepare enantiopure this compound, providing a direct and efficient route to this chiral building block. nih.gov These strategies underscore the compound's integral role in synthetic methodologies that require a high degree of stereochemical precision.
Applications in Materials Science and Optoelectronic Systems
Thiophene-based materials are foundational to the field of organic electronics due to their semiconductor and fluorescent properties. bohrium.com The incorporation of functional groups onto the thiophene ring is a key strategy for fine-tuning the chemical, physical, and optical properties of these materials for specific applications. nih.gov this compound is a prime example of such a functionalized monomer, offering significant potential for creating next-generation materials for electronic and optoelectronic devices. bohrium.com
Synthesis of Specialty Chemicals and Functional Polymers
The dual functionality of this compound makes it an excellent precursor for a variety of specialty chemicals and functional polymers. The carboxylic acid group provides a reactive handle for traditional polymerization and modification reactions, such as esterification and amidation. This allows for the incorporation of the thiophene moiety into polyester (B1180765) and polyamide backbones or as a pendant group, imparting new electronic and physical properties to the bulk material.
Furthermore, polythiophenes and their derivatives are a significant class of conducting polymers with widespread applications in chemical sensors, rechargeable batteries, and photovoltaic cells. nih.gov The synthesis of functional polythiophenes can be achieved by polymerizing monomers that already contain the desired functional groups. nih.gov In this context, this compound can be used as a monomer to synthesize polymers with tailored properties. The sulfinyl group, being a polar and electron-withdrawing moiety, influences the polymer's solubility, processability, and electronic characteristics. fu-berlin.de Research into functionalized polythiophenes has shown that such pendant groups are crucial for accessing novel properties and applications, including electrochromic materials and biosensors. beilstein-journals.org
Integration into Conjugated Materials for Tunable Electronic Properties
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is critically dependent on the electronic properties of the constituent conjugated polymers. acs.org The ability to tune these properties—specifically the ionization potential, electron affinity, and bandgap—is essential for optimizing device efficiency. mit.edu Functionalization of the thiophene ring is a powerful method for achieving this tuning. nih.gov
The sulfinyl group in this compound acts as an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modification can enhance the stability of the material in an oxidized (conducting) state and alter its absorption spectrum. fu-berlin.demassey.ac.nz Theoretical and experimental studies on sulfur-containing conjugated polymers confirm that the inclusion of sulfur-based functional groups significantly impacts the electronic structure. mit.edu By strategically integrating monomers like this compound into a conjugated polymer backbone, researchers can precisely control its electronic characteristics to meet the demands of specific optoelectronic applications.
| Functional Group | Type | Effect on Electronic Properties | Potential Application |
|---|---|---|---|
| Alkoxy (-OR) | Electron-Donating | Lowers bandgap, lowers oxidation potential | Organic Photovoltaics (OPVs) |
| Alkyl (-R) | Weakly Electron-Donating | Improves solubility and processability | Field-Effect Transistors (FETs) |
| Carboxylic Acid (-COOH) | Electron-Withdrawing | Increases ionization potential, acts as a proton source | Sensors, Bioelectronics |
| Sulfinyl (-SOR) | Electron-Withdrawing | Lowers HOMO/LUMO levels, enhances stability | Stable Transistors, Optoelectronics |
Green Chemistry Approaches in the Synthesis and Derivatization of this compound
The growing emphasis on sustainable industrial processes has spurred the development of green chemistry methodologies for the synthesis of heterocyclic compounds. jocpr.com For thiophene derivatives, this includes the use of environmentally benign solvents, alternative energy sources, and catalyst-free or highly efficient catalytic systems to minimize waste and energy consumption.
Recent advancements in the synthesis of substituted thiophenes have highlighted several green techniques that are applicable to this compound and its derivatives. One prominent approach is the use of ultrasound irradiation, which can accelerate reaction rates, improve yields, and allow for milder reaction conditions. psu.edursc.org Ultrasound-assisted synthesis has been successfully applied to multicomponent reactions for creating polysubstituted thiophenes, often reducing reaction times from hours to minutes and increasing yields significantly compared to conventional heating methods. rsc.orgresearchgate.net Another green strategy involves replacing hazardous organic solvents with alternatives like polyethylene (B3416737) glycol (PEG) or water. jocpr.com
Catalytic methods are also evolving. While traditional syntheses of thiophene-2-carboxylic acids can involve stoichiometric reagents and generate significant waste, newer methods focus on catalytic processes. google.combeilstein-journals.org For example, catalytic liquid-phase aerobic oxidation has been developed as a greener alternative for producing key thiophene intermediates. acs.org These principles—ultrasound assistance, green solvents, and efficient catalysis—form a toolkit for the sustainable production and derivatization of this compound.
| Parameter | Conventional Method (e.g., Classical Gewald) | Green Method (e.g., Ultrasound-Assisted) |
|---|---|---|
| Energy Source | Thermal Heating (Reflux) | Ultrasonic Irradiation |
| Reaction Time | Several hours | Minutes to < 1 hour. psu.edu |
| Solvent | Often volatile organic compounds (VOCs) | Water, Polyethylene Glycol (PEG), or solvent-free. jocpr.com |
| Catalyst | Often requires stoichiometric amounts of base | Catalytic amounts or catalyst-free. rsc.org |
| Yield | Moderate to good | Good to excellent. rsc.org |
Future Research Trajectories and Interdisciplinary Potential
The versatile structure of this compound places it at the intersection of materials science, chemistry, and biology, suggesting promising future research directions. The global market for polythiophene is expanding, driven by demand in organic electronics and sensors, indicating a bright future for novel monomers that can enhance material properties. 24chemicalresearch.com
In materials science, future work will likely focus on synthesizing and characterizing novel copolymers incorporating this monomer to explore their utility in flexible electronics, thermoelectric devices, and advanced sensor arrays. The unique combination of a hydrophilic carboxylic acid and a polar sulfinyl group could be exploited to create materials with specific interactions with analytes or biological molecules, leading to highly selective sensors.
The interdisciplinary potential is particularly strong in the field of bioelectronics. Conducting polymers are increasingly being investigated for biomedical applications, including drug delivery, tissue engineering, and biosensing. nih.gov The functional groups of this compound could be used to attach biomolecules, improving the biocompatibility and functionality of electronic devices intended for biological interfaces. wikipedia.org Furthermore, the established biological activity of many thiophene compounds, including anti-inflammatory and anticancer properties, opens the door to designing multifunctional materials that combine therapeutic action with electronic sensing or stimulation. nih.govmdpi.com This synergy between materials science and medicinal chemistry represents a significant and exciting trajectory for future research. bohrium.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Sulfinothiophene-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functionalization of the thiophene ring. A common approach is sulfination via electrophilic substitution using sulfinating agents (e.g., SO₂ derivatives) under controlled acidic conditions. For example, analogous thiophene derivatives are synthesized by introducing sulfino groups at specific positions using H₂SO₃ or its equivalents . Optimization requires monitoring reaction temperature (20–60°C) and pH (3–5) to avoid over-oxidation to sulfonates. Purification via recrystallization or HPLC (using C18 columns and acetonitrile/water gradients) is critical for isolating the product .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust is generated .
- Ventilation : Use fume hoods to minimize inhalation risks. Avoid skin contact, as thiophene derivatives can cause irritation .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers (e.g., peroxides) and bases, which may degrade the sulfino group .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiophene backbone and sulfino group position (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- FT-IR : Peaks at 1050–1150 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic substitution pathways. Key parameters include Fukui indices for sulfino group reactivity and frontier molecular orbital (HOMO/LUMO) analysis to predict nucleophilic/electrophilic sites . Molecular dynamics simulations assess stability in solvents like DMSO or aqueous buffers .
Q. What strategies address instability of the sulfino group during coupling reactions?
- Solutions :
- Protection/Deprotection : Temporarily protect the sulfino group as a sulfonate ester using trimethylsilyl chloride, then regenerate it post-reaction with mild acids .
- Low-Temperature Reactions : Conduct reactions at –10°C to slow decomposition. Monitor by TLC or LC-MS for intermediates .
- Additives : Use radical scavengers (e.g., BHT) to inhibit oxidative degradation .
Q. How can researchers resolve contradictions in reported biological activities of sulfino-thiophene derivatives?
- Analysis Framework :
- Dose-Response Studies : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines to identify concentration-dependent effects .
- Metabolite Profiling : Use HPLC-MS to detect degradation products that may influence bioactivity .
- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 3-ethyl or 5-formyl derivatives) to isolate contributions of the sulfino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
